Bufalone

Description

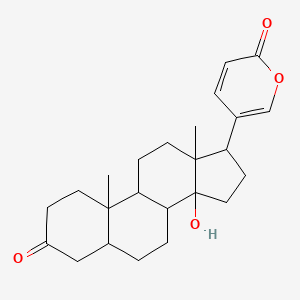

Structure

2D Structure

Properties

CAS No. |

4029-65-6 |

|---|---|

Molecular Formula |

C24H32O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

5-[(5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16,18-20,27H,4-5,7-13H2,1-2H3/t16-,18-,19+,20-,22+,23-,24+/m1/s1 |

InChI Key |

YHPFWEDUGHFFTA-PNERCMSUSA-N |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Bufalone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bufalone, a cardiotonic steroid derived from toad venom, has demonstrated significant anti-cancer properties across a spectrum of malignancies. Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways, induction of programmed cell death, and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Data Presentation: Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. These values, collated from various studies, highlight the differential sensitivity of cancer cells to this compound.

| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (hours) | Reference |

| Lung Cancer | A549 | 56.14 ± 6.72 | 48 | [1] |

| Lung Cancer | A549 | 15.57 ± 4.28 | 72 | [1] |

| Lung Cancer | A549 | 7.39 ± 4.16 | 96 | [1] |

| Renal Carcinoma | Caki-1 | 43.68 ± 4.63 | 12 | [2] |

| Renal Carcinoma | Caki-1 | 27.31 ± 2.32 | 24 | [2] |

| Renal Carcinoma | Caki-1 | 18.06 ± 3.46 | 48 | [2] |

| Glioblastoma | U87 | 50 - 120 | Not Specified | |

| Glioblastoma | U251 | 50 - 120 | Not Specified | |

| Glioblastoma | LN229 | 50 - 120 | Not Specified | |

| Glioblastoma | A172 | 50 - 120 | Not Specified | |

| Glioblastoma | U118 | 50 - 120 | Not Specified | |

| Pancreatic Cancer | CAPAN-2 | 159.2 | Not Specified | |

| Breast Cancer | MCF-7 | 46.5 | 48 | |

| Breast Cancer | MDA-MB-231 | 513.3 | 48 | |

| Colon Cancer | LoVo | Not Specified | Not Specified | [3] |

| Colon Cancer | HCT8 | Not Specified | Not Specified | [3] |

Core Mechanisms of Action

This compound's anti-cancer activity is primarily attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that govern cell growth and survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, culminating in programmed cell death. This compound also modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[5] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), and upregulating cell cycle inhibitors like p21.[6]

Modulation of Signaling Pathways

This compound exerts its anti-cancer effects by targeting multiple oncogenic signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt and downstream effectors like mTOR, p70S6K, and 4E-BP1.[4][7] This inhibition contributes to the induction of apoptosis and suppression of cell proliferation.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent. In some cancer cells, it inhibits the phosphorylation of ERK, while in others, it activates the pro-apoptotic JNK and p38 MAPK pathways.[8][9]

The JAK/STAT signaling pathway is crucial for cytokine-mediated cell growth and differentiation, and its constitutive activation is implicated in various cancers. This compound can inhibit this pathway by reducing the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Mcl-1.[4][8]

The Wnt/β-catenin signaling pathway plays a vital role in embryogenesis and tissue homeostasis, and its dysregulation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway by decreasing the expression of β-catenin and its downstream target genes, such as c-myc and Cyclin D1.[7] This inhibition is associated with a reduction in cancer cell proliferation and invasion.[7][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of this compound concentration.

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Assessing this compound's Cytotoxicity

Caption: Workflow of the MTT assay to determine this compound's cytotoxicity.

This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induced apoptosis.

This compound's Modulation of the MAPK Signaling Pathway

Caption: this compound's dual effect on the MAPK pathway: inhibiting proliferation via ERK and promoting apoptosis via JNK/p38.

This compound's Inhibition of the JAK/STAT Signaling Pathway

Caption: this compound blocks JAK/STAT signaling by inhibiting JAK2 phosphorylation, thereby downregulating survival genes.

This compound's Suppression of the Wnt/β-catenin Signaling Pathway

Caption: this compound promotes the degradation of β-catenin, inhibiting Wnt signaling and the expression of proliferative genes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.umons.ac.be [orbi.umons.ac.be]

- 6. mdpi.com [mdpi.com]

- 7. Bufalin Suppresses Triple-Negative Breast Cancer Stem Cell Growth by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bufalin enhances the antitumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

synthesis and purification of Bufalone

An In-depth Technical Guide to the Synthesis and Purification of Bufalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cardiotonic steroid belonging to the bufadienolide class of chemical compounds. These molecules are characterized by a steroid nucleus and a six-membered lactone ring at the C-17 position. While specific literature on the dedicated is scarce, this guide provides a comprehensive overview of established methodologies for the synthesis and purification of closely related bufadienolides. The protocols and data presented herein are compiled from validated methods for analogous compounds and are intended to serve as a foundational resource for the laboratory-scale production and purification of this compound. This document details plausible synthetic routes, robust purification strategies, and expected quantitative outcomes, alongside visualizations of key experimental workflows and a putative signaling pathway.

Chemical Synthesis of this compound

The total synthesis of bufadienolides like this compound is a complex undertaking, typically commencing from readily available steroid precursors. A plausible synthetic strategy for this compound (C₂₄H₃₂O₄) involves the construction of the characteristic α-pyrone ring at the C-17 position of a suitable steroid scaffold.[1][2] A representative synthetic approach, based on the synthesis of related bufadienolides, is outlined below.[1][3]

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a common steroid starting material, such as dehydroepiandrosterone (B1670201) (DHEA), and proceed through several key transformations to introduce the necessary functional groups and build the lactone ring.

Experimental Protocol: Key Synthetic Steps

The following protocol is a representative example based on established syntheses of similar bufadienolides.[1][3]

Step 1: Formation of a Key Intermediate from DHEA

-

Protection of the C3-hydroxyl group: The hydroxyl group of DHEA is protected, for example, as a silyl (B83357) ether, to prevent unwanted side reactions in subsequent steps.

-

Introduction of a C17-side chain: A suitable C2-unit is introduced at the C17-carbonyl group, often via a Wittig or Horner-Wadsworth-Emmons reaction, to form an α,β-unsaturated ester.

-

Further functionalization: The introduced side chain is then elaborated through a series of reactions to form a furan (B31954) ring, which serves as a precursor to the final α-pyrone ring.

Step 2: Construction of the α-Pyrone Ring

-

Singlet Oxygen Oxidation: The furan intermediate is subjected to a photochemical [4+2] cycloaddition with singlet oxygen.[1]

-

Rearrangement: The resulting endoperoxide undergoes rearrangement, which can be promoted by a catalyst such as cobalt(II) tetraphenylporphyrin (B126558) (CoTPP), to form a bis-epoxide intermediate.[1]

-

House-Meinwald Rearrangement: The bis-epoxide is then treated with a Lewis acid, for example, scandium(III) trifluoromethanesulfonate, to induce a regioselective House-Meinwald rearrangement, which establishes the desired stereochemistry at C17 and forms the α-pyrone ring.[1]

-

Final modifications: Subsequent steps may involve deprotection of the C3-hydroxyl group and other necessary functional group manipulations to yield this compound.

Quantitative Data for Synthesis

The following table summarizes representative yields for key stages in the synthesis of a related bufadienolide, cinobufagin, which can be considered indicative for the synthesis of this compound.[1]

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Installation of the β17-pyrone moiety | Furan-containing steroid intermediate | 1. O₂, TPP, hv; 2. CoTPP | 14β,16β-bis-epoxide | 64 |

| House-Meinwald Rearrangement | 14β,16β-bis-epoxide | Sc(OTf)₃ | α-pyrone containing steroid | ~70-80 |

| Overall Synthesis | Dehydroepiandrosterone (DHEA) | 12 steps | Cinobufagin | 7.6 |

Purification of this compound

The purification of this compound, whether from a synthetic reaction mixture or a natural extract, relies on chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly powerful tool for isolating and purifying cardiotonic steroids with high resolution.[4][5]

Purification Workflow

A typical purification workflow involves an initial extraction followed by one or more chromatographic steps.

Experimental Protocol: Purification

The following protocol outlines a general procedure for the purification of bufadienolides.

Step 1: Sample Preparation

-

Synthetic Mixture: The crude reaction mixture is typically concentrated under reduced pressure to remove volatile solvents. The residue is then redissolved in a suitable solvent for loading onto the chromatography column.

-

Natural Extract (e.g., Toad Venom): The dried toad venom is extracted with a solvent such as 95% ethanol.[6] The extract is then filtered and concentrated. Further liquid-liquid extraction or solid-phase extraction (SPE) can be used for initial fractionation.[7][8]

Step 2: Column Chromatography

-

Initial Purification (Flash Chromatography):

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is a typical solvent system.

-

Procedure: The prepared sample is loaded onto the column and eluted with the mobile phase gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

-

-

Final Purification (Preparative HPLC):

-

Column: A reversed-phase C18 column is often employed.[4][9]

-

Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of formic acid (e.g., 0.1%), is used for elution.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 296 nm for bufadienolides) is used to monitor the elution of compounds.

-

Procedure: The partially purified fractions from flash chromatography are pooled, concentrated, and redissolved in the HPLC mobile phase. The sample is injected onto the preparative HPLC column, and the peak corresponding to this compound is collected. The collected fraction is then concentrated to yield the purified compound.

-

Quantitative Data for Purification

The following table provides representative data for the purification of cardiotonic steroids using HPLC, which can be extrapolated to the purification of this compound.[5]

| Parameter | Value |

| Column Type | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |

| Lower Limit of Quantification | 0.025 - 0.1 ng/mL |

| Serum Recovery | 40.0 - 98.6% |

| Plasma Recovery | 27.4 - 83.9% |

Visualization of Workflows and Pathways

Synthetic Workflow

Caption: A generalized workflow for the chemical synthesis of this compound from DHEA.

Purification Workflow

Caption: A standard workflow for the purification of this compound.

Putative Signaling Pathway

Based on the known mechanisms of related bufadienolides like bufalin, this compound is likely to exert its biological effects, including anti-cancer activity, through the inhibition of the Na+/K+-ATPase and modulation of downstream signaling pathways such as PI3K/Akt and MAPK.[10][11]

References

- 1. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. agilent.com [agilent.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Purification of active bufadienolides from toad skin by preparative reversed-phase liquid chromatography coupled with hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bufalin (B1668032) and Related Compounds for Cancer Research

Introduction

Bufalin is a prominent cardiotonic steroid, a bufadienolide, originally isolated from the skin and parotid venom glands of the Chinese toad (Bufo gargarizans).[1][2] Traditionally used in Chinese medicine, "Chan-Su," for its cardiotonic, anti-inflammatory, and anesthetic properties, bufalin has garnered significant scientific interest for its potent anti-cancer activities across a wide range of malignancies.[1][2][3] Research has demonstrated that bufalin can inhibit cancer cell proliferation, induce programmed cell death, and modulate key signaling pathways, making it a promising candidate for drug development.[4][5] This review synthesizes the current understanding of bufalin and its derivatives, focusing on its mechanisms of action, effects on cellular signaling, and methodologies for its study.

Core Mechanisms of Anti-Cancer Activity

Bufalin exerts its anti-tumor effects through a multi-faceted approach, impacting several hallmarks of cancer. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis-related processes.[4][5][6]

-

Induction of Apoptosis: A key mechanism of bufalin's anti-cancer effect is its ability to induce apoptosis, or programmed cell death, in a wide spectrum of cancer cells.[4][7] This is often mediated through the mitochondria-dependent (intrinsic) pathway, which involves the production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[6][8] This cascade leads to the activation of caspases, particularly caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[4][9] Studies have also shown involvement of the Fas-mediated (extrinsic) pathway.[10]

-

Cell Cycle Arrest: Bufalin can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[4][6][9] This arrest prevents cancer cells from dividing and propagating. The mechanism involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., Cdk1) and cyclins.[4][11]

-

Inhibition of Metastasis: Bufalin has been shown to impede the metastatic cascade by inhibiting the migration and invasion of cancer cells.[5][6] It can modulate the expression of markers associated with the epithelial-mesenchymal transition (EMT), a critical process for cancer cell dissemination.[6]

-

Other Mechanisms: Beyond these core effects, bufalin also induces other forms of cell death, including autophagy and necroptosis, and can promote cellular senescence.[4][5] It also exhibits anti-inflammatory properties and can modulate the tumor immune microenvironment, further contributing to its anti-cancer profile.[5][6]

Modulation of Key Signaling Pathways

Bufalin's diverse anti-tumor activities stem from its ability to interfere with multiple, often overactivated, signaling pathways crucial for cancer cell survival and proliferation.[5][12][13]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer. Bufalin has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis.[7][14] Inhibition of Akt phosphorylation is a common finding in bufalin-treated cells.[14][15] This downregulation can subsequently affect downstream targets like mTOR and pro-apoptotic proteins.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to numerous cancers. Bufalin can suppress this pathway by preventing the phosphorylation and subsequent nuclear translocation of β-catenin.[6][11] This inhibition leads to the downregulation of β-catenin target genes that promote proliferation, such as c-Myc and Cyclin D1.[6][11]

Apoptosis Signaling Cascade

Bufalin triggers apoptosis through a complex interplay of signaling events, primarily converging on the mitochondria. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction.[9][10][15] This results in the release of cytochrome c, which activates a caspase cascade, ultimately leading to cell death.[10][11]

Quantitative Data on Bufalin's Cytotoxicity

The cytotoxic and anti-proliferative effects of bufalin have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for bufalin in various human cancer cell lines.

| Cell Line | Cancer Type | Treatment Duration | IC50 (nM) | Reference |

| LoVo | Colorectal Cancer | 24 h | 170 | [16] |

| 48 h | 50 | [16] | ||

| HCT8 | Colorectal Cancer | 24 h | 90 | [16] |

| 48 h | 20 | [16] | ||

| A549 | Lung Cancer | 48 h | 56.1 | [15] |

| 72 h | 15.6 | [15] | ||

| 96 h | 7.4 | [15] | ||

| U87MG | Glioma | 24 h | 85.3 | [17] |

| 48 h | 34.5 | [17] | ||

| 72 h | 16.7 | [17] | ||

| LN-229 | Glioma | 24 h | 184.2 | [17] |

| 48 h | 96.1 | [17] | ||

| 72 h | 32.7 | [17] | ||

| U-2OS | Osteosarcoma | 24 h | 297 | [18] |

| Saos-2 | Osteosarcoma | 24 h | 318 | [18] |

| SCC-4 | Tongue Cancer | 48 h | 300 | [9] |

| HepG2 | Hepatocellular Carcinoma | 24 h | 810 | [10] |

| 48 h | 230 | [10] | ||

| 72 h | 120 | [10] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay methodology.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of bufalin's biological activities. The following section details a common method for assessing cell viability.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Objective: To determine the IC50 value of bufalin in a specific cancer cell line.[19]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[19] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[19]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubated for 24 hours at 37°C with 5% CO2 to allow for attachment.[15][19]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of bufalin (e.g., serial dilutions from 10 nM to 200 nM).[15] Control wells (untreated cells) and vehicle control wells (treated with the solvent, e.g., DMSO) are included.[19]

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[15][19]

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[15]

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[19]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the bufalin concentration and fitting the data to a dose-response curve.[10][19]

Bufalin Derivatives and Future Directions

While bufalin shows significant anti-cancer potential, its inherent toxicity and narrow therapeutic window, characteristic of cardiac glycosides, pose challenges for clinical application.[1][20] This has driven research into the synthesis of novel bufalin derivatives with improved efficacy and reduced toxicity.[1][20][21][22] For example, modifications to the lactone ring or the C3 position of the steroid nucleus have yielded compounds with potent anti-prostate cancer activity but weaker inhibition of the Na+/K+-ATPase, the target responsible for cardiac toxicity.[20][22] Derivatives like BF211 have also been developed, demonstrating a lower toxicity profile compared to the parent compound.[2][3]

Future research will likely focus on:

-

Synthesizing and screening new derivatives to optimize the therapeutic index.

-

Elucidating the full spectrum of molecular targets and signaling pathways.

-

Investigating the potential of bufalin and its derivatives to overcome drug resistance in cancer.[23]

-

Conducting large-scale, controlled clinical trials to validate the efficacy and safety of these compounds in cancer patients.[7]

Conclusion

Bufalin is a potent, naturally occurring compound with a broad spectrum of anti-cancer activities. Its ability to induce apoptosis and cell cycle arrest while inhibiting key pro-survival signaling pathways like PI3K/Akt and Wnt/β-catenin underscores its therapeutic potential. While toxicity remains a concern, the development of novel, safer derivatives offers a promising avenue for translating this powerful molecule into a clinical anti-cancer agent. The continued exploration of its mechanisms and the refinement of its chemical structure will be critical in harnessing the full potential of bufalin and related compounds in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bufalin: A Systematic Review of Research Hotspots and Antitumor Mechanisms by Text Mining and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bufalin Suppresses Colorectal Cancer Liver Metastasis by Inhibiting De Novo Fatty Acid Synthesis via the PI3K/AKT-Mediated SREBP1/FASN Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bufalin Induces Apoptosis and Improves the Sensitivity of Human Glioma Stem-Like Cells to Temozolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bufalin Inhibits Proliferation and Induces Apoptosis in Osteosarcoma Cells by Downregulating MicroRNA-221 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis of bufalin derivatives with inhibitory activity against prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationships study of cytotoxic bufalin 3-nitrogen-containing-ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bufalone and its Potent Analog, Bufalin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Bufalone, a cardiotonic steroid, and its closely related and more extensively studied analog, Bufalin. This compound is chemically known as 3-Oxo-bufalin, indicating a ketone group at the third position of the steroid nucleus, in contrast to the hydroxyl group found in Bufalin. Due to the limited specific research on this compound, this guide will focus on the wealth of data available for Bufalin, a compound that has demonstrated significant potential as an anti-cancer agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Chemical Structure and Physicochemical Properties

This compound and Bufalin belong to the bufadienolide class of cardiotonic steroids. Their core structure consists of a steroid nucleus with a six-membered lactone ring attached at the C17 position.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound and Bufalin

| Property | This compound (3-Oxo-bufalin) | Bufalin |

| IUPAC Name | 5-((5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one[1] | 5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

| Molecular Formula | C₂₄H₃₂O₄[1] | C₂₄H₃₄O₄[2] |

| Molecular Weight | 384.5 g/mol [1] | 386.5 g/mol [2] |

| CAS Number | 4029-65-6[1] | 465-21-4 |

| PubChem CID | 99606[1] | 9547215[2] |

| Melting Point | Not available | 242-244 °C |

| Solubility | Not available | Soluble in methanol, ethanol, DMSO |

| XLogP3 | 3.3[1] | 3.2[2] |

Biological Activities and Mechanism of Action

Bufalin has demonstrated a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It exerts its effects by modulating various cellular processes, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

Cytotoxicity in Cancer Cell Lines

Bufalin exhibits potent cytotoxic effects against a broad spectrum of human cancer cell lines, while showing significantly lower toxicity towards normal cells. This selectivity is a crucial attribute for a potential anti-cancer therapeutic.

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Bufalin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Incubation Time (h) |

| Caki-1 | Renal Carcinoma | 43.68 ± 4.63 | 12 |

| 27.31 ± 2.32 | 24 | ||

| 18.06 ± 3.46 | 48 | ||

| A549 | Non-small cell lung cancer | ~30 | 24[3] |

| H1299 | Non-small cell lung cancer | ~30 | 24[3] |

| HCC827 | Non-small cell lung cancer | ~30 | 24[3] |

| T24 | Bladder Carcinoma | Not specified (effective at 10 nM) | 24[4] |

| K562/A02 | Chronic Myeloid Leukemia (Adriamycin-resistant) | Not specified (effective concentration used) | 72 |

| A375.S2 | Malignant Melanoma | Not specified (effective at 450 nM) | Not specified |

| ECA109 | Esophageal Carcinoma | Not specified (effective at 60 nmol/l) | Not specified |

Induction of Apoptosis

A primary mechanism through which Bufalin exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Bufalin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in Bufalin-induced apoptosis include:

-

Modulation of Bcl-2 family proteins: Bufalin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Mitochondrial dysfunction: The altered mitochondrial membrane potential leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[6][7]

-

Caspase activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[4][5] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

-

Death receptor pathway: Bufalin can also upregulate the expression of death receptors like DR4 and DR5 on the surface of cancer cells, sensitizing them to apoptosis mediated by ligands such as TRAIL.[4][8]

Table 3: Effect of Bufalin on Apoptosis-Related Proteins

| Protein | Effect of Bufalin | Cancer Cell Line(s) |

| Bax | Upregulation[5][9] | A549, Endometriotic stromal cells |

| Bcl-2 | Downregulation[5][9] | A549, Endometriotic stromal cells |

| Bcl-xL | Downregulation[5] | Endometriotic stromal cells |

| Cleaved Caspase-9 | Upregulation[5] | Endometriotic stromal cells |

| Cleaved Caspase-3 | Upregulation[4] | T24 |

| Cleaved Caspase-8 | Upregulation[4] | T24 |

| Cytochrome c | Release from mitochondria[6][7] | K562/A02, ASTC-a-1 |

| DR5 | Upregulation[4] | T24 |

| cIAP-1 | Downregulation[10] | ECA109 |

| BAD | Upregulation[10] | ECA109 |

Signaling Pathways Modulated by Bufalin

Bufalin's diverse biological effects are a consequence of its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Bufalin has been shown to inhibit this pathway in various cancer cells.[9] By reducing the phosphorylation and activation of key components like Akt and mTOR, Bufalin can suppress tumor growth and induce apoptosis.[11][12]

Caption: Bufalin inhibits the PI3K/Akt/mTOR signaling pathway.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated cell signaling, and its aberrant activation is common in many cancers. Bufalin can inactivate the JAK/STAT pathway by inhibiting the phosphorylation of JAK and STAT proteins, thereby suppressing the transcription of target genes involved in cell proliferation and survival.[13][14][15]

Caption: Bufalin inhibits the JAK/STAT signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Bufalin has been shown to inhibit this pathway by promoting the degradation of β-catenin and preventing its nuclear translocation, thereby downregulating the expression of Wnt target genes involved in cell proliferation and metastasis.[16][17]

Caption: Bufalin inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of Bufalin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

References

- 1. This compound | C24H32O4 | CID 99606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bufalin | C24H34O4 | CID 9547215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bufalin sensitizes human bladder carcinoma cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Mechanism of Bufalin-Induced Apoptosis of K562/A02 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bufalin induces apoptosis in human esophageal carcinoma ECA109 cells by inhibiting the activation of the mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The In Vitro Cytotoxicity of Bufalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Bufalone, a significant cardiotonic steroid isolated from toad venom. This compound has garnered substantial interest in oncological research for its potent anti-cancer properties demonstrated across a wide array of human cancer cell lines. This document synthesizes key findings on its cytotoxic mechanisms, presents quantitative data on its efficacy, details common experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity against various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying this effect. The following table summarizes the IC50 values of this compound in several human cancer cell lines after a 24-hour treatment period, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (nM) |

| SK-HEP-1 | Hepatocellular Carcinoma | 50 - 100 |

| U-2 OS | Osteosarcoma | Not explicitly quantified, but significant apoptosis noted |

| A375.S2 | Malignant Melanoma | Not explicitly quantified, but apoptosis induced |

| NCI-H460 | Lung Cancer | Significant cytotoxicity observed |

| PANC-1 | Pancreatic Cancer | Potent suppression of proliferation |

| CFPAC-1 | Pancreatic Cancer | Potent suppression of proliferation |

Note: IC50 values can vary based on the specific assay conditions, cell line passage number, and treatment duration.[1][2][3]

Core Mechanisms of this compound-Induced Cytotoxicity

This compound's cytotoxic effects are primarily mediated through the induction of apoptosis and cell cycle arrest. These processes are orchestrated by a complex interplay of signaling pathways.

Induction of Apoptosis

This compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

-

Intrinsic Pathway: this compound modulates the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][4] This disrupts the mitochondrial outer membrane potential, resulting in the release of pro-apoptotic factors like cytochrome c, Apoptosis Inducing Factor (AIF), and Endo G into the cytosol.[4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[3][4][6]

-

Extrinsic Pathway: this compound can upregulate the expression of death receptors like Fas and their ligands (Fas-L).[4] This engagement activates caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[4]

-

Endoplasmic Reticulum (ER) Stress: this compound has also been shown to induce ER stress, leading to the activation of calpain and caspase-4, which contributes to the apoptotic cascade.[4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][5][7] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, this compound can decrease the expression of Cyclin A, Cyclin B, and CDK1, while increasing the expression of checkpoint kinases like CHK1.[1] In some cell lines, it has been observed to induce G0/G1 arrest through the upregulation of p21.[6]

Key Signaling Pathways Modulated by this compound

This compound's cytotoxic actions are linked to its ability to interfere with several critical pro-survival signaling pathways in cancer cells.

-

PI3K/Akt/mTOR Pathway: this compound can inhibit this crucial pathway, which is often hyperactivated in cancer, leading to decreased cell survival and proliferation.[1]

-

Wnt/β-catenin Pathway: By reducing the nuclear translocation of β-catenin, this compound can inhibit the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[7]

-

NF-κB Pathway: this compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation, immunity, and cancer cell survival.[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes.

-

Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the desired concentrations of this compound for the chosen duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Cells are seeded and treated with this compound as described above.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[1][6]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21) overnight at 4°C.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of this compound's action and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Bufalin induces apoptosis in vitro and has Antitumor activity against human lung cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bufalin exerts antitumor effects by inducing cell cycle arrest and triggering apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bufalin Induces Apoptosis of Human Osteosarcoma U-2 OS Cells through Endoplasmic Reticulum Stress, Caspase- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bufalin induces apoptosis and the G0/G1 cell cycle arrest of endometriotic stromal cells: a promising agent for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bufalin inhibits pancreatic cancer by inducing cell cycle arrest via the c-Myc/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Validation of Bufalone's Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufalone, a prominent cardiac glycoside derived from toad venom, has garnered significant attention for its potent anti-cancer properties. Its therapeutic potential is attributed to its ability to modulate a multitude of cellular signaling pathways. This document provides a comprehensive technical overview of the methodologies employed to identify and validate the molecular targets of this compound. We delve into the core experimental protocols, present quantitative binding data, and visualize the intricate signaling networks affected by this natural compound. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to further explore and harness the therapeutic capabilities of this compound.

Introduction

This compound is a pharmacologically active cardiotonic steroid that has been shown to exhibit a range of biological activities, most notably its potent anti-tumor effects. Understanding the direct molecular targets of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This guide outlines the systematic approach to identifying these targets, from initial screening to rigorous validation, and explores the key signaling pathways that are consequently modulated.

Known Molecular Targets and Signaling Pathways of this compound

This compound exerts its pleiotropic effects by interacting with several key cellular proteins, thereby modulating critical signaling cascades. Research has identified several direct and indirect targets, which are summarized below. Bufalin (B1668032) has been reported to regulate a myriad of signal transduction cascades in various cancers, including the JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, EGFR, and c-MET pathways[1][2].

Direct Molecular Targets

One of the most well-characterized targets of this compound and other cardiac glycosides is the Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) . Inhibition of this ion pump leads to an increase in intracellular calcium, which can trigger a cascade of downstream signaling events, including apoptosis in cancer cells.

More recently, the steroid receptor coactivators SRC-1 and SRC-3 have been identified as potent molecular targets of Bufalin[3][4]. These coactivators are often overexpressed in cancer and play a crucial role in tumor cell proliferation and survival. Bufalin promotes the degradation of SRC-3, highlighting a distinct mechanism of its anti-cancer activity[3].

Modulated Signaling Pathways

The engagement of this compound with its primary targets initiates a ripple effect across numerous signaling pathways critical for cell fate and function.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound has been shown to suppress this pathway, contributing to its anti-proliferative effects[1].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cellular responses to a variety of stimuli. Bufalin can induce the persistent activation of the MAPK pathway, which, in some cellular contexts, can lead to apoptosis[5]. Network pharmacology studies have also pointed towards the MAPK and PI3K signaling pathways as being involved in Bufalin's effects[6].

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Bufalin can inhibit the Wnt/β-catenin signaling cascade, thereby suppressing cancer cell growth and invasion[1][2].

-

Apoptosis Pathways: Bufalin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of apoptosis-related proteins and the production of reactive oxygen species[7].

The following diagram illustrates the key signaling pathways modulated by this compound.

Target Identification Methodologies

Identifying the molecular targets of a small molecule like this compound requires a multi-pronged approach, combining unbiased screening methods with focused validation techniques. The following workflow outlines a typical strategy.

Affinity Chromatography Coupled with Mass Spectrometry

This technique is a powerful tool for identifying direct binding partners of a small molecule from a complex biological mixture.

Experimental Protocol:

-

Immobilization of this compound: this compound is chemically modified to incorporate a linker arm, which is then covalently attached to a solid support matrix (e.g., agarose (B213101) beads).

-

Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content.

-

Affinity Chromatography: The cell lysate is passed over the this compound-conjugated beads. Proteins that bind to this compound will be retained on the column, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the beads, typically by changing the pH or ionic strength of the buffer, or by competing with an excess of free this compound.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and individual protein bands are excised and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by mass spectrometry (MS) to determine their amino acid sequence and identify the parent proteins[8][9].

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature.

Experimental Protocol:

-

Cell Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control.

-

Heat Challenge: The samples are heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry[10][11][12][13].

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Target Validation Techniques

Once potential targets have been identified, their interaction with this compound must be rigorously validated using orthogonal methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule and a protein.

Experimental Protocol:

-

Protein Immobilization: The purified candidate target protein is immobilized on a sensor chip.

-

This compound Injection: A solution of this compound is flowed over the sensor chip surface.

-

Detection of Binding: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Kinetic Analysis: By measuring the association and dissociation rates at different concentrations of this compound, the binding affinity (KD) can be determined[14][15][16][17][18].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

-

Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: Small aliquots of the this compound solution are injected into the protein solution.

-

Heat Measurement: The heat released or absorbed during the binding event is measured.

-

Thermodynamic Analysis: The data is used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[19][20][21][22].

Quantitative Data Summary

The following table summarizes hypothetical binding data for this compound with its validated targets.

| Target Protein | Method | Binding Affinity (KD) | Stoichiometry (n) |

| Na+/K+-ATPase | SPR | 15 nM | N/A |

| SRC-3 | ITC | 50 nM | 1.1 |

| SRC-1 | SPR | 120 nM | N/A |

Note: These values are illustrative and may not represent actual experimental data.

Functional Validation

Confirming that the binding of this compound to its target leads to a functional consequence is the final and most critical step in the validation process.

In Vitro Kinase Assays

If a target protein is a kinase, its activity can be measured in the presence and absence of this compound.

Experimental Protocol:

-

Assay Setup: The purified kinase, its substrate, and ATP are combined in a reaction buffer.

-

This compound Treatment: The reaction is performed with varying concentrations of this compound.

-

Activity Measurement: Kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays or fluorescence-based assays[23][24][25][26][27].

Western Blotting for Signaling Pathway Analysis

Western blotting is used to assess the phosphorylation status and expression levels of proteins downstream of this compound's targets.

Experimental Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound for various times and at different concentrations, then lysed to extract proteins.

-

SDS-PAGE and Transfer: The protein lysates are separated by gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins and their phosphorylated forms, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection and Quantification: The protein bands are visualized and quantified to determine changes in protein expression and phosphorylation[28][29][30][31][32].

Cell Viability Assays (e.g., MTT Assay)

These assays measure the effect of this compound on the proliferation and viability of cancer cells.

Experimental Protocol:

-

Cell Seeding and Treatment: Cancer cells are seeded in a multi-well plate and treated with a range of this compound concentrations.

-

MTT Reagent Addition: After an incubation period, a tetrazolium salt (MTT) is added to the wells.

-

Formazan (B1609692) Solubilization: Viable cells with active metabolism reduce the MTT to a purple formazan product, which is then solubilized.

-

Absorbance Measurement: The absorbance of the formazan solution is measured, which is proportional to the number of viable cells[33][34][35][36][37].

Conclusion

The identification and validation of this compound's molecular targets is a multifaceted process that combines sophisticated biochemical and biophysical techniques. By systematically applying the methodologies outlined in this guide, researchers can continue to unravel the complex pharmacology of this promising natural product. A thorough understanding of its molecular targets and their downstream signaling consequences is essential for the continued development of this compound and its analogs as next-generation cancer therapeutics. The ability of this compound to modulate multiple key oncogenic pathways underscores its potential as a multi-targeted agent, a highly desirable characteristic in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bufalin is a potent small-molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cooperative interaction of two different signaling pathways in response to bufalin induces apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 16. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. reactionbiology.com [reactionbiology.com]

- 22. ITC - Creative Biolabs [creative-biolabs.com]

- 23. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. m.youtube.com [m.youtube.com]

- 26. In vitro kinase assay [protocols.io]

- 27. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 33. merckmillipore.com [merckmillipore.com]

- 34. MTT assay protocol | Abcam [abcam.com]

- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. broadpharm.com [broadpharm.com]

- 37. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Pharmacological Profile of Bufuralol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of bufuralol (B1668043), a non-selective beta-adrenoceptor antagonist with partial agonist activity.[1][2] Bufuralol is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2D6, making it a key probe substrate in drug metabolism studies.[3][4] This document details its mechanism of action, pharmacokinetics, and pharmacodynamics, presenting quantitative data in structured tables, outlining experimental protocols for key assays, and illustrating relevant pathways and workflows using Graphviz diagrams.

Mechanism of Action

Bufuralol is a potent, non-selective beta-adrenoceptor antagonist, exhibiting comparable potency to propranolol.[2][5] It competitively inhibits the binding of catecholamines to both β1 and β2 adrenergic receptors. In addition to its antagonist effects, bufuralol displays partial agonist activity (intrinsic sympathomimetic activity), particularly at the β2-adrenoceptor.[5][6] This dual action results in a modulation of the sympathetic nervous system's effects on various tissues. The beta-adrenoceptor blocking activity resides predominantly in the (-)-isomer of bufuralol.[2]

Signaling Pathway

The primary signaling pathway affected by bufuralol is the G-protein coupled receptor (GPCR) cascade initiated by catecholamine binding to beta-adrenergic receptors. As an antagonist, bufuralol blocks the activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP). This, in turn, inhibits the activation of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets that mediate physiological responses such as increased heart rate, myocardial contractility, and vasodilation.

Pharmacokinetics

The pharmacokinetics of bufuralol have been studied in humans, revealing a bimodal metabolism pattern which is attributed to the genetic polymorphism of the CYP2D6 enzyme.[6]

Absorption and Distribution

Following oral administration, bufuralol is absorbed, with peak plasma concentrations observed between 1.5 to 2 hours post-dose.[6]

Metabolism

Bufuralol is extensively metabolized, primarily through hydroxylation by CYP2D6 to form its major metabolite, 1'-hydroxy-bufuralol.[3][7] This metabolic pathway is a key determinant of its clearance and is subject to genetic polymorphism.[7] The metabolism of the two enantiomers of bufuralol differs, with the (-)-isomer undergoing aromatic hydroxylation and the (+)-isomer primarily being conjugated.[8]

Excretion

The metabolites of bufuralol are excreted in the urine.

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Study Notes |

| Plasma Elimination Half-life | |||

| 2.61 ± 0.18 h | Human | Six subjects with extensive metabolism phenotype.[6] | |

| 4.85 ± 0.35 h | Human | Three subjects with poor metabolism phenotype.[6] | |

| Time to Peak Plasma Concentration (Tmax) | |||

| 7.5 mg oral dose | 1.5 h | Human | [6] |

| 15, 30, 60, 120 mg oral doses | 2.0 h | Human | [6] |

| In Vitro Metabolism Kinetics (Human Liver Microsomes) | |||

| Apparent Km (1'-hydroxy-bufuralol formation) | 61 µmol/L and 171 µmol/L | Human | Data from two different liver samples.[7] |

| Apparent Vmax (1'-hydroxy-bufuralol formation) | 3.2 nmol/mg protein/h and 5.8 nmol/mg protein/h | Human | Data from two different liver samples.[7] |

| Average Vmax (1'-hydroxy-bufuralol formation) | 4.2 ± 1.0 nmol/mg protein/h | Human | Average from thirty-two liver samples.[7] |

Pharmacodynamics

The pharmacodynamic effects of bufuralol are consistent with its beta-adrenergic blocking properties.

Cardiovascular Effects

In conscious dogs, bufuralol has been shown to reduce blood pressure and increase abdominal aortic blood flow, a vasodilatory effect attributed to its β2-adrenoceptor partial agonism.[5] In human studies, bufuralol administration leads to a reduction in exercise-induced tachycardia.[6] Doses of 15 mg and higher have a duration of action extending to 24 hours.[6] The reduction in exercise tachycardia with 60 mg and 120 mg doses of bufuralol is comparable to that of 40 mg of propranolol.[6]

Quantitative Pharmacodynamic Data

| Parameter | Dose | Effect | Species |

| Reduction in Exercise Tachycardia | 7.5 mg | Up to 6 hours | Human[6] |

| 15, 30, 60, 120 mg | Active at 24 hours | Human[6] |

Experimental Protocols

In Vitro Bufuralol Metabolism Assay

This protocol outlines the procedure for determining the kinetics of bufuralol metabolism in human liver microsomes.

Objective: To quantify the formation of 1'-hydroxy-bufuralol and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Materials:

-

Human liver microsomes (HLMs)

-

Bufuralol hydrochloride

-

1'-hydroxy-bufuralol standard

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Acetonitrile (B52724) (HPLC grade)

-

Perchloric acid

-

HPLC system with fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bufuralol in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a stock solution of 1'-hydroxy-bufuralol standard for the calibration curve.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine human liver microsomes (typically 0.1-0.5 mg/mL final protein concentration) and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding varying concentrations of bufuralol.

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Method (HPLC):

-

Analyze the samples using a reverse-phase HPLC system with a C18 column.

-

Use a mobile phase of acetonitrile and aqueous buffer (e.g., 2 mM perchloric acid).

-

Detect the formation of 1'-hydroxy-bufuralol using a fluorescence detector with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.

-

-

Data Analysis:

-

Quantify the amount of 1'-hydroxy-bufuralol formed using a standard curve.

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

References

- 1. Bufuralol - Wikipedia [en.wikipedia.org]

- 2. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifetechindia.com [lifetechindia.com]

- 5. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Bufalin for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bufalin is a cardiotonic steroid and a major active component isolated from the traditional Chinese medicine Chan'su, derived from toad venom.[1][2] It has demonstrated significant anti-tumor activities across various cancer cell lines by inhibiting cell proliferation, inducing apoptosis, preventing metastasis, and reversing drug resistance.[2][3][4] A primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[5][6] Despite its therapeutic potential, the clinical application of Bufalin is hampered by its poor water solubility, rapid metabolism, and potential toxicity.[1][7]

These application notes provide detailed protocols for dissolving and preparing Bufalin for administration in in vivo animal models, focusing on achieving appropriate solubility while minimizing solvent-induced toxicity.

Solubility and Solvent Considerations

Bufalin is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[8] The choice of solvent is critical for in vivo studies to ensure the compound remains in solution upon administration and to avoid adverse effects from the vehicle itself.

Bufalin Solubility Data

The following table summarizes the solubility of Bufalin in common laboratory solvents.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~25 mg/mL | [8] |

| Ethanol | ~15 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | ~5-78 mg/mL* | [6][8] |

| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [8] |

| Water | Insoluble / <1 mg/mL | [1][6] |

Note: Solubility in DMSO can vary. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[6]

Solvent Tolerability for In Vivo Studies (Mouse Models)

The concentration of organic solvents must be kept to a minimum in the final injection volume to prevent toxicity. The table below provides guidance on commonly used solvents and their recommended limits for intraperitoneal (IP) and intravenous (IV) administration in mice.

| Solvent / Vehicle | Route | Recommended Maximum Concentration / Dose | Notes | Reference |